Pyridazino(4,3-c)isoquinoline, 3-methyl-6-(1-pyrrolidinyl)-

Description

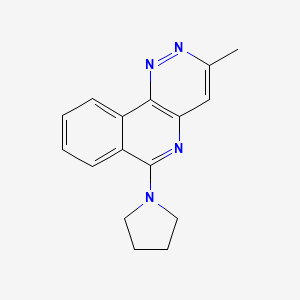

The specific compound 3-methyl-6-(1-pyrrolidinyl)-pyridazino(4,3-c)isoquinoline (hereafter referred to as Compound X) has been studied for its unique receptor-binding properties and therapeutic applications. Structurally, it features a pyridazine ring fused to an isoquinoline scaffold, with a methyl group at position 3 and a pyrrolidinyl substituent at position 4.

For example, 3,6-disubstituted pyridazino[4,3-c]isoquinolines are typically prepared by condensing substituted hydrazines with pre-functionalized isoquinoline precursors, followed by oxidative cyclization . X-ray crystallography and DFT calculations are critical for confirming regioselectivity and structural integrity .

Pharmacological Profile: Compound X exhibits high affinity for benzodiazepine receptors (Ki = 11.4 nM) and potent anticonflict activity (MED = 5 mg/kg ip) without anticonvulsant effects, distinguishing it from classical benzodiazepines .

Properties

CAS No. |

96825-97-7 |

|---|---|

Molecular Formula |

C16H16N4 |

Molecular Weight |

264.32 g/mol |

IUPAC Name |

3-methyl-6-pyrrolidin-1-ylpyridazino[4,3-c]isoquinoline |

InChI |

InChI=1S/C16H16N4/c1-11-10-14-15(19-18-11)12-6-2-3-7-13(12)16(17-14)20-8-4-5-9-20/h2-3,6-7,10H,4-5,8-9H2,1H3 |

InChI Key |

YPWBXHJHCRFZQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C3C(=N2)N4CCCC4)N=N1 |

Origin of Product |

United States |

Preparation Methods

Pyridazine Ring Formation via Diamine-Ketone Cyclization

The pyridazino[4,3-c]isoquinoline scaffold requires the sequential construction of the isoquinoline and pyridazine rings. A proven method involves the cyclocondensation of 1,2-diamines with α,β-diketones or equivalents. For example, 5-bromo-4-[1-(5-bromo-2,6-dichloropyrimidin-4-yl)ethyl]-2-chloro-6-methylpyrimidine has been used as a precursor for triazolo-thiadiazine systems through condensation with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Adapting this approach, a substituted isoquinoline intermediate could react with a 1,2-diamine under acidic conditions to form the pyridazine ring.

Critical parameters include:

-

Temperature : Reactions typically proceed at reflux (80–120°C) in polar aprotic solvents (e.g., DMF, acetic acid).

-

Catalysts : Phosphorous oxychloride (POCl₃) or polyphosphoric acid (PPA) facilitates cyclodehydration.

-

Regioselectivity : Steric and electronic effects of substituents dictate the site of ring closure. For instance, the methyl group at position 3 may direct cyclization via steric hindrance.

Functionalization with Pyrrolidinyl and Methyl Groups

Palladium-Catalyzed Cross-Coupling for Ring Fusion

Cascade Imination/Decarboxylative Coupling

The synthesis of thieno[3,2-c]isoquinolines via Pd-catalyzed imination and decarboxylative coupling offers a template for pyridazino analogs. In this method, potassium 2-aminobenzoates react with 2-haloarylaldehydes under Pd/Cu catalysis to form fused rings. Adapting this strategy:

-

A pyridazine-containing aryl halide (e.g., 3-bromopyridazine) couples with an isoquinoline-aldehyde derivative.

-

Intramolecular decarboxylation forms the fused pyridazino[4,3-c]isoquinoline core.

Optimized conditions :

Oxidative Aromatization

Following cyclization, oxidative aromatization using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) converts dihydro intermediates to the fully aromatic system. This step is crucial for achieving the planar structure required for biological activity.

Multi-Component Tandem Reactions

[3 + 2] Cycloaddition with Azomethine Imines

The reaction of C,N-cyclic azomethine imines with α,β-unsaturated ketones provides a one-pot route to dihydropyrazolo[5,1-a]isoquinolines. By substituting the dipolarophile with a pyridazine precursor, this method could yield the target compound. Key steps include:

-

Cycloaddition : Formation of the pyridazine ring via [3 + 2] coupling.

-

Detosylation : Removal of protecting groups under basic conditions.

-

Oxidative Aromatization : DDQ-mediated dehydrogenation.

Representative conditions :

Challenges and Optimization Strategies

Regiochemical Control

The fusion pattern (4,3-c) demands precise alignment of reactive sites. Computational modeling (DFT) can predict favorable transition states to guide substrate design.

Functional Group Compatibility

The pyrrolidinyl group’s secondary amine may participate in unwanted side reactions (e.g., over-alkylation). Protecting groups (e.g., Boc) or low-temperature SNAr mitigate this issue.

Scientific Research Applications

While comprehensive data tables and case studies for "Pyridazino(4,3-c)isoquinoline, 3-methyl-6-(1-pyrrolidinyl)-" are not available within the provided search results, the compound, also known as 3-methyl-6-pyrrolidin-1-ylpyridazino[4,3-c]isoquinoline, has documented applications and research potential .

Chemical Information

- Chemical Name: 3-methyl-6-pyrrolidin-1-ylpyridazino[4,3-c]isoquinoline

- Synonyms: 3-Methyl-6-(1-pyrrolidinyl)pyridazino(4,3-c)isoquinoline; Pyridazino(4,3-c)isoquinoline,3-methyl-6-(1-pyrrolidinyl)

- CAS Number: 96825-97-7

- Molecular Formula: C16H16N4

- Molecular Weight: 264.32500

Potential Applications and Research

- Benzodiazepine Receptor Binding: Pyridazino[4,3-c]isoquinoline derivatives have been investigated for their ability to inhibit the binding of $$3H]diazepam to rat brain receptors .

- Anticonflict Activity: Research has explored the anticonflict and anticonvulsant effects of 3,6-disubstituted pyridazino[4,3-c]isoquinolines. Specifically, 3-Phenyl-6-pyrrolidinylpyridazino[4,3-c]isoquinoline (5d) showed promising potency in anticonflict assays .

- Pharmaceutical Research: These compounds are of interest in pharmaceutical research due to their potential biological activities . The synthesis and testing of these compounds may lead to the development of new therapeutic agents .

- General research: Pyridazino[4,3-c]isoquinoline derivatives might possess unique chemical properties that could be valuable in various research fields . Studies include reaction to certain stimuli such as photochemical or thermal reactions .

Synthesis and Reactions

- General procedures for preparation can involve reactions with compounds like 4-(2-azidobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one .

- Reactions may be catalyzed by substances like CuI and involve photochemical or thermal processes .

Industrial Applications

- 3-methyl-6-pyrrolidin-1-ylpyridazino[4,3-c]isoquinoline is a chemical compound with potential applications in various industries .

- It can be used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds .

Safety and Hazard Information

Mechanism of Action

The mechanism of action of Pyridazino(4,3-c)isoquinoline, 3-methyl-6-(1-pyrrolidinyl)- involves interaction with specific molecular targets in biological systems. This compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Compound X’s properties, it is compared to structurally and functionally related pyridazino- and isoquinoline-based derivatives. Key parameters include substituent effects, receptor-binding affinity, and therapeutic applications.

Table 1: Structural and Pharmacological Comparison of Pyridazino(4,3-c)isoquinoline Derivatives

Key Findings:

Substituent Effects on Receptor Binding: Position 3: Methyl and phenyl groups at position 3 enhance benzodiazepine receptor affinity. For example, Compound X and its 3-phenyl analog share identical Ki values (11.4 nM), suggesting bulky hydrophobic groups optimize receptor interactions .

Therapeutic Selectivity: Unlike classical benzodiazepines (e.g., diazepam), Compound X and its analogs lack anticonvulsant activity, indicating a dissociation between anticonflict and motor-impairing effects . In contrast, pyridazino-pyrazolo-isoquinoline derivatives (e.g., pyridazino[4',5':3,4]pyrazolo[5,1-a]isoquinoline) exhibit antitumor activity, highlighting structural versatility for diverse applications .

Synthetic Challenges: Regioselective synthesis of pyridazino[4,3-c]isoquinolines requires precise control of autoxidation conditions, as competing pathways may yield undesired diquinoline byproducts . Controversies in proposed mechanisms (e.g., radical vs. ionic intermediates) necessitate further validation .

Biological Versatility of Isoquinoline Scaffolds: Pyrido[2,1-a]isoquinoline derivatives demonstrate broad activities, including anticancer and anti-HIV effects, underscoring the scaffold’s adaptability . However, these compounds often require additional functionalization (e.g., triazole or pyrimidine moieties) for target specificity .

Notes

Mechanistic Uncertainties: The autoxidation pathway proposed for synthesizing pyridazino[4,3-c]isoquinolines remains debated, particularly regarding intermediate radical species . Further spectroscopic or computational studies are needed to resolve this.

Therapeutic Potential: Compound X’s lack of anticonvulsant effects positions it as a promising candidate for anxiety disorders with reduced sedation risks. However, its pharmacokinetics (e.g., bioavailability, metabolism) remain uncharacterized in the provided literature.

Structural Uniqueness: Compared to antitumor pyridazino-pyrazolo-isoquinolines , Compound X’s 3-methyl-6-pyrrolidinyl substitution pattern is tailored for CNS targeting, emphasizing the role of substituent-driven bioactivity.

Biological Activity

Pyridazino(4,3-c)isoquinoline, 3-methyl-6-(1-pyrrolidinyl)- is a synthetic compound that belongs to the class of heterocyclic compounds. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H16N4

- CAS Number : 96825-97-7

- Structure : The compound features a pyridazine fused with an isoquinoline structure, which is known for its biological activity.

The biological activity of Pyridazino(4,3-c)isoquinoline derivatives often involves interactions with various molecular targets:

- Kinase Inhibition : Some derivatives exhibit inhibitory effects on protein kinases, which are crucial in cell signaling pathways related to cancer progression. For instance, compounds related to this structure have shown inhibition of PIM family kinases (PIM-1, PIM-2, PIM-3), which are implicated in oncogenic processes .

- Neuropharmacological Effects : The compound has been evaluated for psychotropic effects. Research indicates that similar structures have affinities for benzodiazepine receptors, suggesting potential use as anxiolytics or antidepressants .

- Antitumor Activity : Various studies have demonstrated that pyridazine derivatives can exhibit cytotoxic effects against cancer cell lines. For example, compounds with similar structures have been tested against breast cancer and leukemia cell lines, showing significant inhibition of cell proliferation .

Biological Activity Summary Table

Case Studies

- Antitumor Efficacy : A study evaluating the antitumor effects of pyridazine derivatives found that certain compounds significantly reduced cell viability in human breast cancer cells (MCF-7) and leukemia cells (HL-60). The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .

- Psychotropic Effects : Research into the neuropharmacological properties revealed that derivatives of pyridazino(4,3-c)isoquinoline exhibited anxiolytic-like effects in animal models. These findings suggest a potential role in treating anxiety disorders .

Chemical Reactions Analysis

Characterization and Structural Analysis

The compound is characterized using advanced analytical techniques:

-

IR spectroscopy : Peaks at ~1660 cm⁻¹ (amide C=O stretch) and ~1600 cm⁻¹ (aromatic C=C) are indicative of the isoquinoline core .

-

¹H NMR : Signals for the pyrrolidinyl group (δ 1.5–2.5 ppm, multiplet) and aromatic protons (δ 6.5–8.0 ppm) confirm the substituent positions .

-

Elemental analysis : Ensures purity and matches calculated values for C, H, and N content .

Receptor Binding Studies

The compound exhibits high affinity for benzodiazepine receptors:

-

Binding mechanism : Competitive inhibition, as shown by unchanged receptor density (Bmax) but reduced ligand affinity (Kd) .

In Vivo Activity

-

Anticonflict activity : Effective at 5 mg/kg (ip) in the Vogel conflict test, indicating anxiolytic potential .

-

Therapeutic ratio : LD₅₀ > 300 mg/kg, suggesting a wide safety margin .

-

No neuromuscular impairment : Up to 50 mg/kg doses in mice .

Comparative Analysis of Related Derivatives

| Compound | Substituent at Position 3 | Substituent at Position 6 | Ki (nM) | Anticonflict MED (mg/kg) |

|---|---|---|---|---|

| 5d | Methyl | Pyrrolidinyl | 11.4 | 5 |

| 5q | Methyl | Dimethylamino | 1500 | 20 |

| 5a | Phenyl | Pyrrolidinyl | 14.2 | 10 |

Key observations :

-

Position 3 : Methyl substitution enhances receptor affinity compared to phenyl groups .

-

Position 6 : Pyrrolidinyl groups yield higher potency than dimethylamino groups .

Formation of Azomethine Ylides

In related syntheses, decarboxylative condensation of isatin derivatives with amino acids generates azomethine ylides, which undergo 1,3-dipolar cycloaddition with dipolarophiles . While this pathway is not directly applied here, it highlights the versatility of cycloaddition reactions in fused heterocyclic systems.

Solvent and Catalyst Effects

-

Polar solvents : 1,2-dimethoxyethane facilitates nucleophilic substitution reactions .

-

Thermal stability : Reflux conditions (120–140°C) are critical for completing substitution steps .

Future Research Directions

-

Structure-activity relationship (SAR) studies : Explore modifications to the pyrrolidinyl group (e.g., substitution patterns) to optimize receptor affinity.

-

In vivo pharmacokinetics : Investigate absorption, distribution, and metabolism to assess drug-like properties.

-

Derivative synthesis : Introduce electron-withdrawing/donating groups at the isoquinoline core to modulate biological activity.

This compound’s balanced potency and safety profile position it as a promising lead for anxiolytic drug development .

Q & A

Q. What synthetic strategies are commonly employed for preparing pyridazino[4,3-c]isoquinoline derivatives?

The synthesis often involves functionalizing pyridazine or isoquinoline precursors. For example, Pd-catalyzed reduction of orthocarbonyl-substituted nitroheteroarenes (e.g., 4-nitropyrazoles) yields pyridazino[4,3-c]isoquinolines via intramolecular cyclocondensation . Microwave-assisted methods and transition-metal-catalyzed C–H arylation have also been explored to optimize reaction efficiency and regioselectivity . Key intermediates like 3,6-dichloropyridazine are functionalized with pyrrolidine groups at position 6 to introduce the 1-pyrrolidinyl moiety .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

Structural elucidation typically employs:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.

- X-ray crystallography : Tools like SHELXT automate space-group determination and refine crystal structures for unambiguous assignment .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How is the binding affinity of this compound to biological targets quantified?

Radioligand displacement assays (e.g., using [³H]diazepam) measure competitive inhibition constants (Ki) for receptor binding. For example, 3-methyl-6-(1-pyrrolidinyl) derivatives exhibit Ki values in the nanomolar range for benzodiazepine receptors, indicating high affinity . Dose-response curves in behavioral assays (e.g., Vogel conflict test) further validate in vivo activity .

Advanced Research Questions

Q. How do computational methods like density functional theory (DFT) predict the electronic properties of this compound?

DFT calculations using basis sets (e.g., 6-311G**) model electron density distributions, correlation energies, and frontier molecular orbitals (HOMO/LUMO). These predict reactivity trends, such as nucleophilic attack at electron-deficient pyridazine rings, and guide synthetic modifications . For instance, Laplacian-derived kinetic energy density maps explain regioselectivity in Pd-catalyzed reactions .

Q. What mechanisms underlie the compound’s antitumor activity, and how are structure-activity relationships (SARs) analyzed?

Derivatives of pyridazino[4,3-c]isoquinoline inhibit topoisomerase IIα and stabilize G-quadruplex DNA, disrupting replication in cancer cells (e.g., HeLa, MCF-7) . SAR studies show:

Q. How can contradictory data on neurological activity (e.g., anticonflict vs. lack of anticonvulsant effects) be resolved?

While 3-methyl-6-(1-pyrrolidinyl) derivatives show potent anticonflict activity (MED = 5 mg/kg in rats), their inability to prevent metrazol-induced seizures suggests selective modulation of GABAA receptor subtypes (e.g., α2/α3 over α1). Electrophysiological patch-clamp studies on recombinant receptors can clarify subtype specificity .

Q. What role do solvent effects play in the compound’s fluorescence properties?

Pyridazino[4,3-c]isoquinolines exhibit solvent-dependent fluorescence, with intensity maximized in acidic media (e.g., HCl/CHCl3). Time-resolved spectroscopy and quantum yield measurements correlate protonation states with excited-state lifetimes, suggesting applications as pH-sensitive probes .

Methodological Considerations

Data Contradictions and Resolutions

- Fluorescence vs. Biological Activity : While fluorescent derivatives aid cellular tracking, high lipophilicity may reduce bioavailability. Balance by introducing polar groups (e.g., hydroxyls) without disrupting π-conjugation .

- Receptor Selectivity : Use CRISPR-edited cell lines expressing specific GABAA subunits to resolve discrepancies between in vitro binding and in vivo effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.